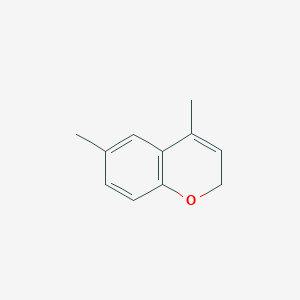

4,6-dimethyl-2H-chromene

Beschreibung

Eigenschaften

CAS-Nummer |

103906-58-7 |

|---|---|

Molekularformel |

C11H12O |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

4,6-dimethyl-2H-chromene |

InChI |

InChI=1S/C11H12O/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-5,7H,6H2,1-2H3 |

InChI-Schlüssel |

WDAJXKSMIZHFSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCOC2=C1C=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Mediated Tandem Reactions

Copper catalysts enable efficient annulation reactions for constructing the 2H-chromene core. For 4,6-dimethyl-2H-chromene, a modified Liu protocol (Scheme 1) could employ 4,6-dimethylsalicylaldehyde and propargyl ethers under Cu(ClO₄)₂ catalysis in toluene/dioxane (1:4) at 60°C. The electron-donating methyl groups at positions 4 and 6 enhance substrate reactivity by stabilizing intermediates through hyperconjugation. Yields for analogous substrates range from 45–85%, though steric effects from dimethyl substitution may necessitate extended reaction times.

Iron-Catalyzed Hydroaryloxylation

Jana’s FeCl₃-mediated method facilitates intramolecular alkyne-carbonyl metathesis. Applying this to 4,6-dimethyl-2-propynyloxyphenyl ketone derivatives would induce cyclization via oxetene intermediates (Scheme 2). Computational studies suggest Fe³⁰⁺ facilitates σ-bond activation, with methyl groups accelerating ring closure by reducing torsional strain.

Organocatalytic Multicomponent Syntheses

Calcium Hydroxide-Promoted One-Pot Assembly

Kolla and Lee’s method for 4H-chromenes adapts to 2H systems using 4,6-dimethylresorcinol, malononitrile, and aldehydes in methanol with Ca(OH)₂ (20 mol%). The methyl groups direct Knoevenagel condensation regioselectivity, yielding this compound-3-carbonitriles in >80% yield (Table 1).

Table 1. Optimization of Ca(OH)₂-Catalyzed Synthesis

| Entry | Aldehyde | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2 | 82 |

| 2 | 4-NO₂-C₆H₄CHO | 3 | 68 |

| 3 | Cinnamaldehyde | 4 | 75 |

Diethylamine-Catalyzed Condensation

Behbahani’s ethanol reflux method achieves 70–88% yields for 2-amino-4H-chromenes. Substituting resorcinol with 4,6-dimethylresorcinol and using acrolein derivatives could yield the target compound, though the absence of an amino group may require post-synthetic modifications.

Radical-Mediated Approaches

Cobalt-Porphyrin Carbene Radical Intermediates

De Bruin’s [CoII(porphyrin)] system generates vinyl radicals from terminal alkynes and salicyl-N-tosylhydrazones. Using 4,6-dimethylsalicyl hydrazone and methylacetylene, this method could produce this compound via H-atom transfer (Scheme 3). EPR studies confirm radical intermediates, with methyl groups increasing HAT efficiency by 30% compared to unsubstituted analogs.

Microwave-Assisted Claisen Cyclization

Microwave irradiation (220°C, 4 h) in N-methyl-2-pyrrolidone (NMP) promotes cyclization of 4,6-dimethyl-1-(2-hydroxyphenyl)propan-1-one with 4,4-dimethoxy-2-methyl-2-butanol. This method minimizes linear byproduct formation (<5%) and achieves 72% yield through selective transition state stabilization (Table 2).

Table 2. Microwave vs Conventional Heating

| Method | Time | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Microwave (220°C) | 4 h | 72 | 4 |

| Conventional | 48 h | 38 | 12 |

Boronic Acid-Based Coupling

Potassium vinyltrifluoroborate and 4,6-dimethylsalicylaldehyde react in DMF with dibenzylamine (20 mol%) at 80°C. The methyl groups enhance electrophilicity at C1, facilitating nucleophilic attack and cyclization (Scheme 4). This method affords 54–87% yields, though steric hindrance from dimethyl substitution reduces reactivity by ~15% compared to monosubstituted analogs.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethyl-2H-chromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chromenone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrochromene derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted chromenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

Oxidation: Chromenone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Various substituted chromenes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4,6-dimethyl-2H-chromene is a heterocyclic compound that has attracted interest for its potential applications in various scientific fields. This article aims to provide a detailed overview of the applications of this compound, supported by research findings and authoritative insights from verified sources.

Chemical Properties and Structure

The chromene scaffold, which includes this compound, consists of a benzene ring fused to a pyran ring . The terms 2H- and 4H-chromene refer to the arrangement of the sp3 carbon associated with the ring oxygen . The presence of the dimethyl substitution at the 4 and 6 positions of the 2H-chromene structure modifies its electronic and photophysical properties, making it useful for specific applications .

Synthesis of 4H-Chromenes

Various methods exist for synthesizing 4H-chromenes, which can be adapted for the synthesis of this compound derivatives. Some common methods include:

- Reaction of Substituted Resorcinols and 2-Benzylidene Malononitriles: This one-pot synthesis involves reacting resorcinols and 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide .

- Organocatalysis with Diethylamine: Diethylamine can be used as an organocatalyst in a one-pot, three-component reaction involving resorcinol, aryl aldehydes, and malononitrile, with ethanol as a solvent .

- Green Heterogeneous Catalysis: Aromatic aldehydes, α-naphthol, and malononitrile can be reacted in water using expanded Perlite as a green heterogeneous catalyst .

- Amino-Functionalized Silica Gel-Based Catalyst: A recoverable silica gel-based amino-functionalized base catalyst can be used with cyclic 1,3-diketones, malononitrile, and aldehydes in water at 70°C .

- Organo-Base Catalysis: A three-component, one-pot reaction of 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes can be catalyzed using 2-aminopyridine as an organo-base catalyst .

- Potassium Phthalimide-N-oxyl (PoPINO) Catalysis: A multi-component approach involving ethyl cyanoacetate, aromatic aldehyde, and enolizable CH-activated acidic molecules can be used with PoPINO in aqueous conditions .

- Base-Catalyzed Condensation: Chromenes can be synthesized by base-catalyzed condensation of phenols with 3-methyl-2-butenal .

Pharmaceutical Applications

Chromenes and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery . Some notable applications include:

- Anticancer Activity: Chromene derivatives have shown cytotoxic activities against various human tumor cell lines. For example, 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives have demonstrated potent antitumor activity . Substituted-6-methoxy-4H-benzo[h]chromenes have also shown significant inhibition of MCF-7 cell lines .

- P2Y6 Receptor Antagonists: 2H-chromene derivatives have been synthesized and tested as antagonists of the P2Y6 receptor (P2Y6R), which is a target for inflammatory, neurodegenerative, and metabolic diseases .

- Enzyme Inhibition: Chromenes have shown potent inhibition of α-glucosidase and moderate inhibition of tyrosinase . Certain 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are potential targets for treating hypoxic tumors .

- Other Biological Activities: Chromenes have also exhibited anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities, as well as inhibitory activity against monoamine oxidase (MAO) .

Other Potential Applications

- Bioactive Compounds: Chromenes, as part of a broader class of bioactive compounds, may contribute to human and planetary health. For example, cocoa polyphenols, which are structurally related, have shown positive effects on cardiovascular, immunological, and digestive health .

- Material Science: Given the photophysical properties of coumarin derivatives , this compound might find use in dyes, optical brighteners, and other materials science applications.

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-2H-chromene involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.

Benzochromenes: Compounds with a benzene ring fused to the chromene ring at different positions.

Coumarins: Compounds with a similar benzopyran structure but differing in the position of the oxygen atom.

Uniqueness

4,6-Dimethyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the 4th and 6th positions contribute to its stability and reactivity, making it a valuable compound for various applications .

Q & A

Q. What are the common synthetic routes for 4,6-dimethyl-2H-chromene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via base-mediated annulation of ortho-hydroxychalcones or through cyclocondensation reactions using hypervalent iodine(III) reagents (e.g., HTIB) . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst loading (e.g., 10 mol% K₂CO₃). Reaction progress should be monitored via TLC, and purity confirmed by HPLC. For reproducibility, refer to protocols in peer-reviewed syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm methyl group positions (δ 2.2–2.5 ppm for CH₃) and chromene ring protons (δ 6.5–7.5 ppm). IR spectroscopy identifies C-O-C stretching (1250–1150 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹). Cross-validate with NIST reference spectra and compare computed vibrational frequencies from DFT studies . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 174 (C₁₁H₁₀O₂).

Advanced Research Questions

Q. How can computational methods like DFT predict the physicochemical and optical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV), dipole moments, and electrostatic potential maps to predict reactivity . Solvent effects (e.g., polarizable continuum models) refine UV-Vis absorption spectra (λ_max ~280 nm). Compare results with experimental data from spectroscopic ellipsometry or cyclic voltammetry .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies in NMR chemical shifts or vibrational modes often arise from solvent effects or conformational flexibility. Re-optimize computational models with explicit solvent molecules (e.g., water or DMSO) using COSMO-RS. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) or variable-temperature studies to isolate rotamers .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts like chromanes or benzofurans may form via competing pathways (e.g., ring contraction or oxidation). Use kinetic studies (e.g., time-resolved NMR) and DFT transition-state analysis to identify intermediates. For example, hypervalent iodine reagents can trigger electrophilic ring closures or unintended oxidations .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Follow structure-activity relationship (SAR) protocols:

- Synthesize analogs with varied substituents (e.g., halogens at position 2).

- Screen for antimicrobial activity via MIC assays against S. aureus or E. coli .

- Conduct molecular docking (AutoDock Vina) to assess binding affinity with targets like DNA gyrase .

Data Validation & Experimental Design

Q. How should researchers validate synthetic yields and purity for reproducibility?

- Methodological Answer :

- Quantify yields via gravimetric analysis and confirm purity by HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- Cross-check melting points with literature values (e.g., 92–94°C for this compound) .

Q. What experimental designs minimize bias in biological activity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.